![molecular formula C22H19N3O2 B13137433 N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine CAS No. 873543-79-4](/img/structure/B13137433.png)
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is a compound that combines the structural features of 1,10-phenanthroline and L-phenylalanine 1,10-Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, while L-phenylalanine is an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine typically involves the following steps:
Preparation of 1,10-Phenanthroline Derivative: The 1,10-phenanthroline moiety can be synthesized through a series of reactions, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent.
Coupling with L-Phenylalanine: The 1,10-phenanthroline derivative is then coupled with L-phenylalanine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthroline moiety may yield phenanthroline-N-oxide derivatives .
Applications De Recherche Scientifique
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport of metal ions across cell membranes.
Enzyme Inhibition: Inhibits metalloenzymes by binding to their active sites.
DNA Intercalation: Intercalates into DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound known for its metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination chemistry properties.
Phenylalanine Derivatives: Compounds like N-phenylacetyl-L-phenylalanine, which have different functional groups attached to the phenylalanine moiety.
Uniqueness
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is unique due to the combination of the metal-chelating phenanthroline moiety and the biologically active L-phenylalanine. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
873543-79-4 |
|---|---|
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-2-(1,10-phenanthrolin-2-ylmethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H19N3O2/c26-22(27)19(13-15-5-2-1-3-6-15)24-14-18-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-18/h1-12,19,24H,13-14H2,(H,26,27)/t19-/m0/s1 |
Clé InChI |
ANHAJXKXUZPVCP-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)

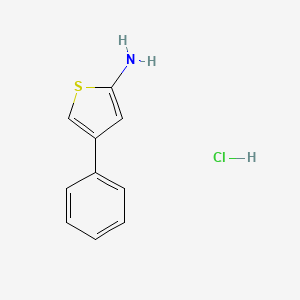

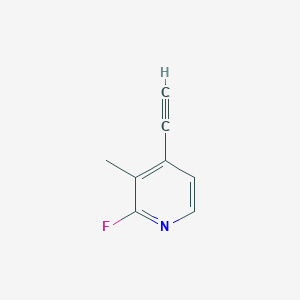
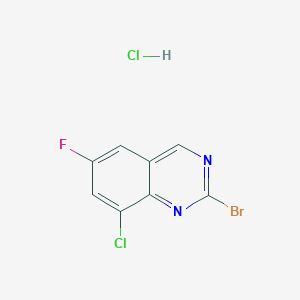
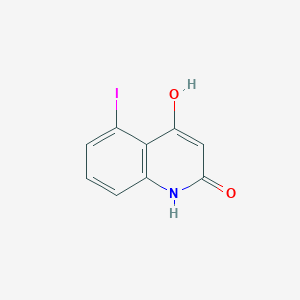
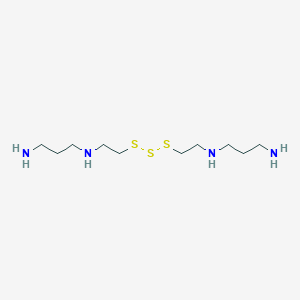
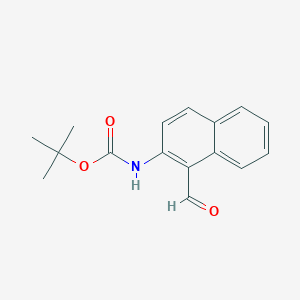
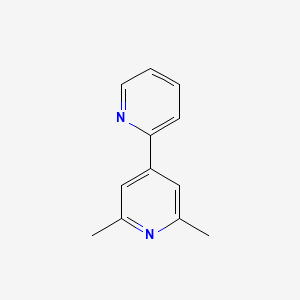
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
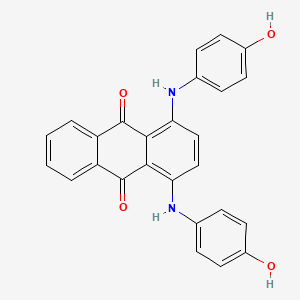
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

